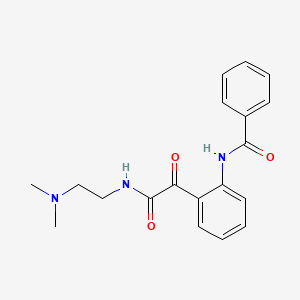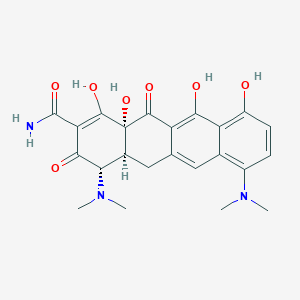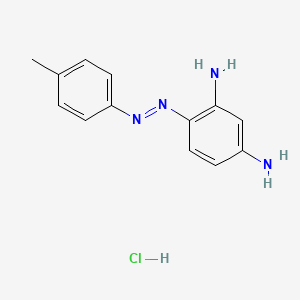
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methyl aniline (p-toluidine) to form the diazonium salt. This is achieved by reacting p-toluidine with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1,3-benzenediamine in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors equipped with temperature control systems to maintain the required low temperatures during the diazotization step. The final product is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Depending on the conditions, oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction of the azo group results in the formation of 1,3-benzenediamine and 4-methyl aniline.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride primarily involves its ability to form stable azo bonds, which impart color to the compound. The azo group (N=N) can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to specific proteins or nucleic acids, allowing it to be used as a marker or stain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar in structure but lacks the azo group, making it less effective as a dye.
1,3-Benzenediamine, 4-methoxy-: Contains a methoxy group instead of a methyl group, leading to different chemical properties and applications.
1,4-Benzenediamine: Another isomer with different substitution patterns, affecting its reactivity and uses.
Uniqueness
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride is unique due to its specific azo linkage, which imparts distinct color properties and makes it highly valuable in dyeing applications. Its ability to undergo various chemical reactions also makes it a versatile compound in research and industrial settings.
Eigenschaften
CAS-Nummer |
68936-12-9 |
|---|---|
Molekularformel |
C13H15ClN4 |
Molekulargewicht |
262.74 g/mol |
IUPAC-Name |
4-[(4-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c1-9-2-5-11(6-3-9)16-17-13-7-4-10(14)8-12(13)15;/h2-8H,14-15H2,1H3;1H |
InChI-Schlüssel |
YJLIUBQXZMOLOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
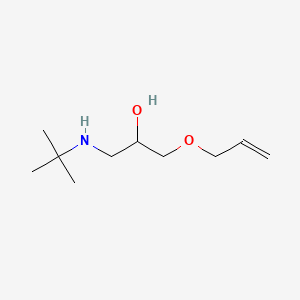
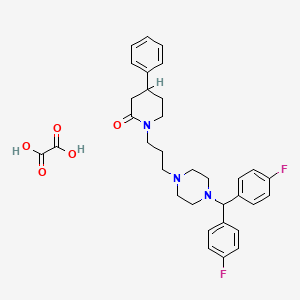
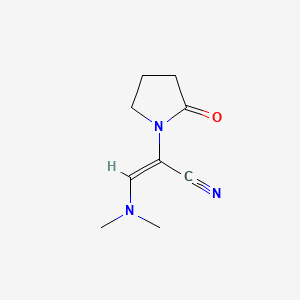
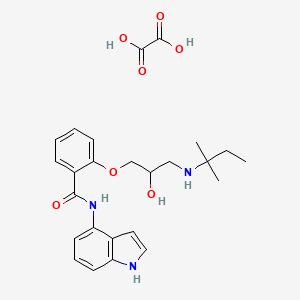
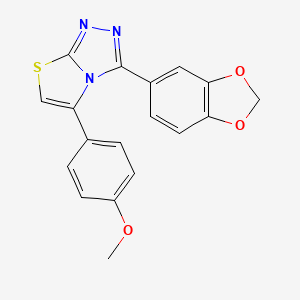
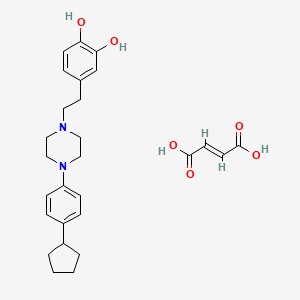
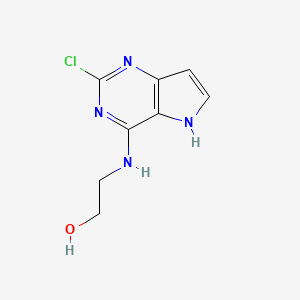

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)

